molecular formula C21H18N6O5S B13382867 2-hydroxy-5-nitrobenzaldehyde [3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone

2-hydroxy-5-nitrobenzaldehyde [3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone

Cat. No.: B13382867
M. Wt: 466.5 g/mol
InChI Key: NQZNGQWJPZSVJN-VPEKAMMISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-5-nitrobenzaldehyde [3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone is a complex organic compound that combines multiple functional groups, including aldehyde, nitro, pyrazole, and thiazolidinone moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

The synthesis of 2-hydroxy-5-nitrobenzaldehyde [3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone typically involves a multi-step process:

Mechanism of Action

The mechanism of action of 2-hydroxy-5-nitrobenzaldehyde [3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can interact with cellular receptors to modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar compounds to 2-hydroxy-5-nitrobenzaldehyde [3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone include:

These compounds share similar functional groups but differ in their specific applications and biological activities, highlighting the unique properties of this compound.

Properties

Molecular Formula

C21H18N6O5S

Molecular Weight

466.5 g/mol

IUPAC Name

(2Z)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[(E)-(2-hydroxy-5-nitrophenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H18N6O5S/c1-13-19(20(30)26(24(13)2)15-6-4-3-5-7-15)25-18(29)12-33-21(25)23-22-11-14-10-16(27(31)32)8-9-17(14)28/h3-11,28H,12H2,1-2H3/b22-11+,23-21-

InChI Key

NQZNGQWJPZSVJN-VPEKAMMISA-N

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N\3C(=O)CS/C3=N\N=C\C4=C(C=CC(=C4)[N+](=O)[O-])O

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)CSC3=NN=CC4=C(C=CC(=C4)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.